

Amuvatinib's c-Kit Mutant Inhibition Profile

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Compound Focus: Amuvatinib

CAS No.: 850879-09-3

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The table below summarizes the quantitative inhibitory data (IC₅₀ values) of **amuvatinib** against specific c-Kit mutants, based on cell-free kinase assays [1] [2].

c-Kit Mutant	IC ₅₀ (nM)
c-Kit (D816H)	10
c-Kit (V560G)	34
c-Kit (V654A)	127
c-Kit (D816V)	950

Amuvatinib also inhibits other kinase targets relevant to cancer pathogenesis, including **PDGFR α (V561D)** (IC₅₀ = 40 nM), **PDGFR α (D842V)** (IC₅₀ = 81 nM), **Flt3**, **c-Met**, and **c-Ret** [1] [3] [2].

Key Experimental Protocols

The methodology for obtaining the above data and related experimental details are as follows.

Kinase Inhibition Assay (Cell-Free)

This protocol is used to determine the IC50 values against purified kinase proteins [2].

- **Reaction Setup:** Incubate the kinase enzyme (e.g., mutant c-Kit) with varying concentrations of **amuvatinib** and radiolabeled γ -³²P-ATP.
- **Incubation:** Allow the phosphorylation reaction to proceed for 30 minutes.
- **Detection:** Electrophorese the reaction mixtures on an acrylamide gel.
- **Quantification:** Quantitate kinase autophosphorylation by measuring the amount of radioactivity incorporated into the enzyme.

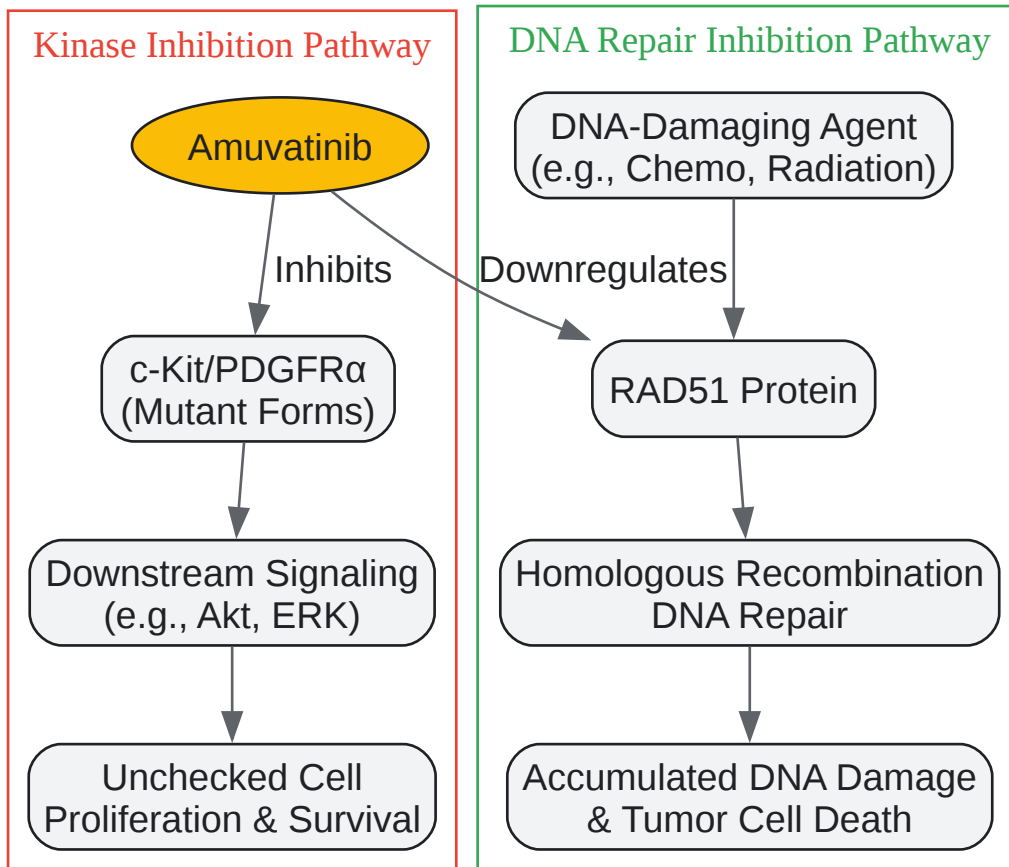
Cell Proliferation Assay (Cell-Based)

This method assesses the compound's potency in inhibiting the growth of cancer cell lines harboring c-Kit mutations [2].

- **Cell Lines:** GIST882 cells (harboring a c-Kit gain-of-function mutation).
- **Procedure:**
 - Plate cells in 96-well plates at a density of 2×10^3 to 1×10^4 cells per well.
 - On the following day, add serial dilutions of **amuvatinib** to the plates (in quadruplicate).
 - Incubate the cells with the compound for 4 days.
 - Fix cells with 10% Trichloroacetic acid and stain with 0.04% Sulforhodamine B (SRB).
 - Dissolve the bound dye and measure absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell survival compared to the control (untreated) wells. The reported IC50 for **amuvatinib** in GIST882 cells is **1.6 μ M** [2].

Dual Mechanism of Action

Amuvatinib's anti-tumor activity is mediated through two primary mechanisms, as illustrated in the signaling pathway below:



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Amuvatinib's dual mechanism targeting kinase signaling and DNA repair.

Clinical Development and Context

- **Clinical Trials: Amuvatinib** has been evaluated in Phase 1 and 2 clinical trials for advanced solid tumors, including small cell lung cancer (SCLC) and gastrointestinal stromal tumors (GIST) [4] [5] [3].
- **Combination Therapy Rationale:** Based on its DNA repair suppression mechanism, **amuvatinib** has been studied in combination with DNA-damaging agents (like platinum-etoposide chemotherapy) to overcome drug resistance and sensitize tumor cells [4] [3].
- **Formulation Improvement:** Early studies used a dry-powder capsule (DPC) formulation with low systemic exposure. A subsequent lipid-suspension capsule (LSC) formulation significantly improved bioavailability, with 300 mg administered every 8 hours established as the clinical dose for later-stage studies [6].

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